N-(3-methylbutyl)cyclobutanamine
Description
N-(3-Methylbutyl)cyclobutanamine is a cyclobutane-containing amine derivative characterized by a 3-methylbutyl side chain attached to the cyclobutanamine core. Cyclobutanamine derivatives are explored in medicinal chemistry for their conformational rigidity, which can enhance binding affinity to biological targets, and their applications range from antiviral agents to CNS modulators .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-(3-methylbutyl)cyclobutanamine |
InChI |
InChI=1S/C9H19N/c1-8(2)6-7-10-9-4-3-5-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
DFVHGQGIZHCPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs of Cyclobutanamine Derivatives
The following table summarizes key structural analogs of N-(3-methylbutyl)cyclobutanamine, highlighting substituent variations, molecular weights, and applications:
Key Observations:
- Substituent Effects : The 3-methylbutyl group in the target compound likely enhances lipophilicity compared to smaller alkyl chains (e.g., prop-2-yn-1-yl in ). This could influence blood-brain barrier penetration, as seen in Sibutramine analogs .
- Aromatic vs.
Pharmacological and Functional Comparisons
- Sibutramine Analogs: this compound shares structural motifs with Sibutramine-related compounds (e.g., chlorophenylcyclobutyl groups), which are known to inhibit serotonin/norepinephrine reuptake . However, the absence of a dimethylamine group in the target compound may reduce its CNS activity.
- Volatile Aliphatic Amides : N-(3-Methylbutyl)propanamide (C4), a pheromone in Bactrocera tryonimales, demonstrates the biological relevance of 3-methylbutyl chains in volatile signaling, though its amide functional group differs from the amine in cyclobutanamine .
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